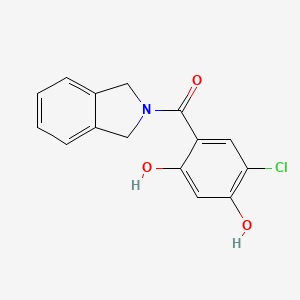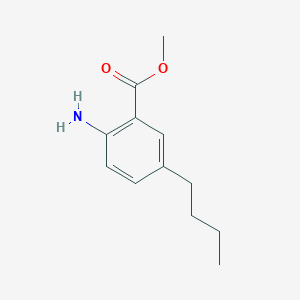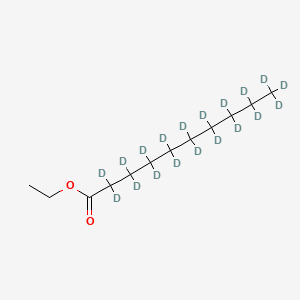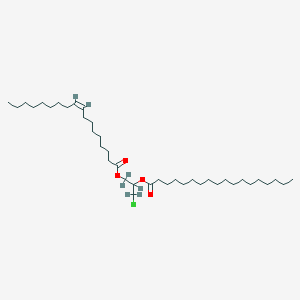
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5: is a synthetic compound that falls under the category of chloropropanediols. It is a chiral molecule consisting of two isomers, R- and S- forms. This compound is significant in biochemical and physiological research due to its role in cell signaling, membrane dynamics, and lipid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves the esterification of oleic acid and stearic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Aplicaciones Científicas De Investigación
rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 involves its interaction with lipid membranes and proteins. The compound integrates into lipid bilayers, affecting membrane fluidity and dynamics. It also interacts with specific proteins involved in cell signaling pathways, influencing various cellular processes .
Comparación Con Compuestos Similares
rac 1-Oleoyl-3-chloropropanediol: A similar compound with one less fatty acid chain.
rac 1-Stearoyl-3-chloropropanediol: Another related compound with different fatty acid chains.
Uniqueness: rac 1-Oleoyl-2-stearoyl-3-chloropropanediol-d5 is unique due to its specific combination of oleic and stearic acid chains, which confer distinct biochemical properties.
Propiedades
Fórmula molecular |
C39H73ClO4 |
|---|---|
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
[1-chloro-1,1,2,3,3-pentadeuterio-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate |
InChI |
InChI=1S/C39H73ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37H,3-16,18,20-36H2,1-2H3/b19-17-/i35D2,36D2,37D |
Clave InChI |
RDDRRJZMDSQIKB-HSOOYJHASA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1,7,7-trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13847037.png)
![(2S)-2-Methylbutanoic acid (1S,3S,7S,8S,8aR)-8-[2-[(2R)-3,6-dihydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3-hydroxy-7-methyl-1-naphthalenyl ester](/img/structure/B13847046.png)
![2a1'-Hydroxy-2'H,17'H-spiro[pyran-2,13'-[1,5]dioxacyclooctadecino[9,8,7-cd]benzofuran]-17'-one](/img/structure/B13847051.png)
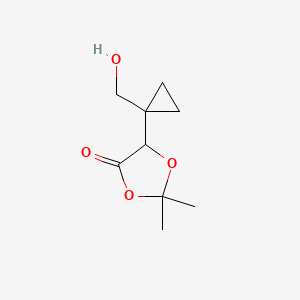
![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol-d4](/img/structure/B13847075.png)
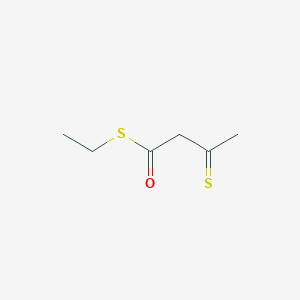
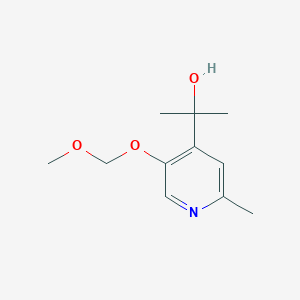
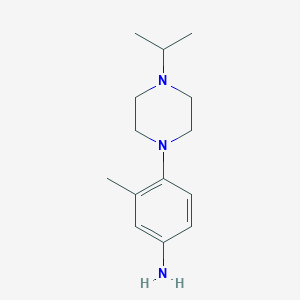
![2-[(2-Chloroacetyl)amino]-2-(3,5-dihydroxyphenyl)acetic acid](/img/structure/B13847088.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
